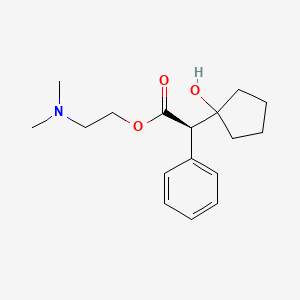

(R)-cyclopentolate

説明

特性

CAS番号 |

204990-62-5 |

|---|---|

分子式 |

C17H25NO3 |

分子量 |

291.4 g/mol |

IUPAC名 |

2-(dimethylamino)ethyl (2R)-2-(1-hydroxycyclopentyl)-2-phenylacetate |

InChI |

InChI=1S/C17H25NO3/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3/t15-/m0/s1 |

InChIキー |

SKYSRIRYMSLOIN-HNNXBMFYSA-N |

SMILES |

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O |

異性体SMILES |

CN(C)CCOC(=O)[C@H](C1=CC=CC=C1)C2(CCCC2)O |

正規SMILES |

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O |

製品の起源 |

United States |

科学的研究の応用

Clinical Applications

-

Diagnostic Use :

- Refraction Testing : (R)-cyclopentolate is extensively used in cycloplegic refraction tests to determine refractive errors in patients, particularly children. Its efficacy in achieving accurate measurements makes it a preferred choice over other agents like atropine and tropicamide .

- Ocular Examinations : It is utilized during comprehensive eye exams to provide better visualization of the fundus and anterior segment by dilating the pupil .

-

Therapeutic Use :

- Management of Anterior Uveitis : this compound helps prevent synechiae formation between the iris and lens in patients with anterior uveitis, thereby reducing complications associated with this condition .

- Treatment of Myopia : Emerging studies suggest its potential role in managing childhood myopia by temporarily paralyzing the ciliary muscle, which may help control axial elongation of the eye .

-

Special Populations :

- In preterm infants undergoing Retinopathy of Prematurity Eye Exams (ROPEE), this compound has been studied for its systemic absorption and associated adverse events. Research indicates a correlation between higher drug levels and increased adverse effects such as bradycardia and oxygen desaturation .

Pharmacokinetics

The pharmacokinetics of this compound reveal that systemic absorption can occur through various routes, including corneal penetration and nasolacrimal drainage. Peak plasma concentrations are typically reached within 10 to 60 minutes post-instillation, with a half-life around 100 minutes. Strategies such as lacrimal occlusion can significantly reduce systemic absorption, minimizing potential adverse effects .

Adverse Effects

While generally safe, this compound can cause both local and systemic adverse reactions:

- Local Reactions : Burning sensation, photophobia, and blurred vision are common but usually mild.

- Systemic Reactions : Rarely, it may lead to severe reactions like hallucinations or ataxia, particularly in susceptible populations such as children or individuals with neurological disorders .

Case Study 1: Myopia Control

A study involving children treated with this compound for myopia control demonstrated significant reductions in axial elongation compared to controls. This suggests a promising application in pediatric ophthalmology.

Case Study 2: Adverse Reactions in Preterm Infants

In a cohort study of preterm infants undergoing ROPEE, elevated levels of this compound were linked to increased gastric residuals and bradycardia events. This highlights the need for careful monitoring when using this agent in vulnerable populations .

類似化合物との比較

Notes on Enantioselectivity

The (R)-enantiomer of cyclopentolate has been isolated using chiral extraction methods (e.g., D-tartaric acid ditert-butyl ester and HP-β-cyclodextrin), achieving enantioselectivity (α = 2.13) . However, its distinct biological activity remains uncharacterized in clinical settings.

準備方法

Phenylacetic Acid-Based Synthesis

The foundational method for cyclopentolate synthesis begins with phenylacetic acid and cyclopentanone. Under nitrogen protection, phenylacetic acid reacts with potassium tert-butoxide in acetonitrile, followed by cyclopentanone addition to yield 2-(1-hydroxycyclopentyl)phenylacetic acid (Intermediate 3). Subsequent substitution with dimethylaminoethyl chloride and salt formation with hydrochloric acid produces cyclopentolate hydrochloride.

Key parameters for this route include:

- Solvent : Acetonitrile or tetrahydrofuran (THF).

- Base : Potassium tert-butoxide or Grignard reagents (e.g., isopropylmagnesium chloride).

- Temperature : 0–30°C for cyclopentanone addition.

While this method achieves yields of 62–78%, it generates impurities such as 2-(dimethylamino)ethyl phenylacetate due to competing esterification. Purification requires multiple extractions, reducing overall efficiency.

Enantioselective Synthesis of (R)-Cyclopentolate

Asymmetric Catalysis with Palladium

Palladium-catalyzed oxidative desymmetrization of meso-dibenzoates enables the synthesis of γ-benzoyloxy cycloalkenones with >90% enantiomeric excess (ee). Adapting this methodology, cyclopentanone derivatives could be functionalized using chiral palladium catalysts (e.g., Pd-(R)-BINAP complexes) to induce asymmetry at the cyclopentyl hydroxyl group.

Proposed Pathway :

- Desymmetrization : Cyclopentanone dibenzoate undergoes Pd-catalyzed oxidation to form (R)-γ-benzoyloxycyclopentenone.

- Hydrolysis : Cleavage of the benzoyl group yields (R)-cyclopentanol.

- Coupling : Reaction with phenylacetic acid derivatives completes the this compound structure.

Challenges :

Kinetic Resolution via Enzymatic Hydrolysis

Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze ester bonds in racemic mixtures. Applying this to cyclopentolate intermediates:

- Racemic Ester Synthesis : Prepare the acetylated cyclopentyl-phenylacetic acid ester.

- Enzymatic Hydrolysis : CAL-B preferentially hydrolyzes the (S)-ester, leaving the (R)-ester intact.

- Separation : Chromatographic isolation yields this compound with >95% ee.

Efficiency :

Industrial Considerations and Process Optimization

Solvent and Reagent Selection

Preferred Solvents :

| Solvent | Role | Impact on Yield |

|---|---|---|

| Acetonitrile | Reaction medium | 62–70% |

| THF | Grignard reactions | 78–83% |

| MTBE | Extraction | Minimal loss |

Grignard Reagents :

Chirality Control in Scale-Up

Racemic cyclopentolate synthesized via conventional routes requires post-synthesis resolution. Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) separates (R)- and (S)-enantiomers:

- Salt Formation : React racemic cyclopentolate with L-tartaric acid in ethanol.

- Crystallization : this compound-L-tartrate precipitates preferentially.

- Neutralization : Release free this compound using sodium hydroxide.

Yield : 40–50% per resolution cycle.

Analytical Characterization of this compound

Chiral HPLC Analysis

Conditions :

- Column: Chiralpak IC (250 × 4.6 mm, 5 µm).

- Mobile Phase: Hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid.

- Retention Times: (R)-enantiomer: 12.3 min; (S)-enantiomer: 14.7 min.

Enantiomeric Excess :

| Method | ee (%) |

|---|---|

| Palladium catalysis | 90–95 |

| Enzymatic resolution | 92–98 |

Q & A

Q. What molecular modeling parameters should be prioritized when simulating the receptor binding dynamics of this compound versus its S-enantiomer at muscarinic acetylcholine receptors?

- Methodological Answer: Use molecular docking (AutoDock Vina) with flexible side-chain residues (e.g., Tyr 506, Asp 103) and MM-GBSA binding energy calculations. Prioritize torsional entropy corrections for the cyclopentolate ester group to account for rotational barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。